
4'-Fluoro-3-(2-methylphenyl)propiophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound of interest, 4'-Fluoro-3-(2-methylphenyl)propiophenone, is a fluorinated aromatic ketone. While the provided papers do not directly discuss this compound, they do provide insights into the synthesis, characterization, and properties of structurally related fluorinated aromatic compounds. These compounds are of interest due to their potential applications in material science, pharmaceuticals, and as ligands for various biological targets.
Synthesis Analysis
The synthesis of fluorinated aromatic compounds often involves the introduction of fluorine or fluorinated groups into the aromatic ring or the side chain. For example, the synthesis of a potential radioligand for the GABA receptor in the brain involved O-methylation and a subsequent Schiff reaction . Another study reported the oxidative polycondensation of a fluorinated phenol derivative, yielding oligomers with high molecular weights . These methods highlight the versatility of synthetic approaches in creating complex fluorinated structures.
Molecular Structure Analysis
The molecular structure of fluorinated compounds is characterized using various spectroscopic techniques and X-ray crystallography. For instance, a fluorinated iminomethylene phenol derivative was characterized by FTIR, NMR, and X-ray crystallography, revealing intermolecular hydrogen bonds and a 2D network structure . Similarly, the crystal structure of a fluorinated thiophene derivative was elucidated, showing the importance of substituted thiophenes in various applications .
Chemical Reactions Analysis
Fluorinated aromatic compounds can undergo a variety of chemical reactions. For example, a tetrafluorinated ester underwent reactions with aniline and other amines, as well as thermal cyclization, demonstrating the reactivity of such compounds . Another study synthesized a complex fluorinated alcohol through the treatment of a triazole derivative with sodium methoxide . These reactions showcase the chemical diversity and potential for further functionalization of fluorinated aromatics.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated compounds are influenced by the presence of fluorine atoms, which can alter the electronic properties and stability of the molecules. Copolymers synthesized from a fluorinated thiophene and ethylenedioxythiophene displayed good electrochemical behavior, high conductivity, and excellent stability, indicating the beneficial effects of fluorination . The crystal structure of a hexafluorinated alcohol revealed strong intermolecular hydrogen bonding, suggesting applications in fluoro-containing materials .
Scientific Research Applications
Photoalignment of Liquid Crystals
Compounds with fluorinated prop-2-enoates have been shown to promote excellent photoalignment of bulk commercial nematic liquid crystals. This research demonstrates the influence of fluorosubstituents on the photoalignment quality, suggesting applications in liquid crystal displays (LCDs) and related optoelectronic devices (Hegde et al., 2013).
Synthesis of Copolymers
Halogen ring-disubstituted propyl 2-cyano-3-phenyl-2-propenoates have been prepared and copolymerized with styrene. These novel copolymers possess significant potential for advanced material applications due to their thermal stability and chemical properties, opening avenues for engineering plastics and other high-performance materials (Savittieri et al., 2022).
Molecular Structure Analysis
Studies on molecules like (E)-3-(4-Fluorophenyl)-1-(4-methylphenyl)prop-2-en-1-one have contributed to understanding the molecular conformations and crystal packing, which is essential for designing molecules with desired physical and chemical properties (Butcher et al., 2007).
Polymer Synthesis for Optical Applications
The synthesis of fluorinated phthalazinone monomer and its polymers from polycondensation reactions have shown potential for engineering plastics and membrane materials. These polymers exhibit excellent solubility, distinguished thermal properties, and potential applications in optical waveguides (Xiao et al., 2003).
Antimycobacterial Activity
Synthesized compounds based on the structure of 4'-Fluoro-3-(2-methylphenyl)propiophenone have demonstrated antimycobacterial activities against isoniazid-resistant Mycobacterium tuberculosis. This suggests the potential for developing new antimicrobial agents (Ali & Yar, 2007).
Polymer Solar Cells
The addition of phenyl compounds with electron-withdrawing substituents to polymer solar cells has improved power conversion efficiency. This indicates the role of fluorinated compounds in optimizing photovoltaic properties and enhancing the performance of solar energy devices (Jeong et al., 2014).
Safety and Hazards
While specific safety and hazard information for 4’-Fluoro-3-(2-methylphenyl)propiophenone is not available, general safety measures for handling similar compounds include wearing appropriate personal protective equipment, using only under a chemical fume hood, keeping away from heat/sparks/open flame/hot surfaces, ensuring adequate exhaust ventilation, and avoiding contact with skin, eyes, and clothing .
properties
IUPAC Name |
1-(4-fluorophenyl)-3-(2-methylphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FO/c1-12-4-2-3-5-13(12)8-11-16(18)14-6-9-15(17)10-7-14/h2-7,9-10H,8,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKRXZDFUYWADNF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCC(=O)C2=CC=C(C=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20644021 |
Source


|
| Record name | 1-(4-Fluorophenyl)-3-(2-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20644021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Fluoro-3-(2-methylphenyl)propiophenone | |
CAS RN |
898789-48-5 |
Source


|
| Record name | 1-(4-Fluorophenyl)-3-(2-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20644021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


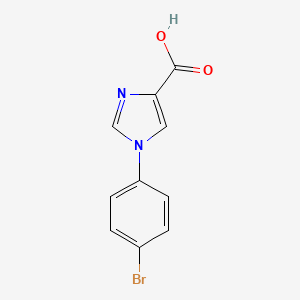

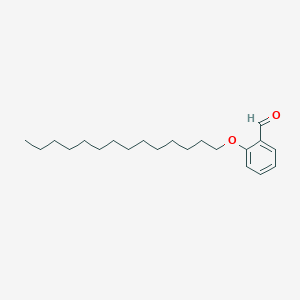

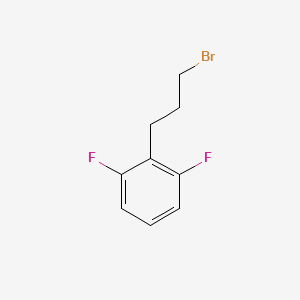


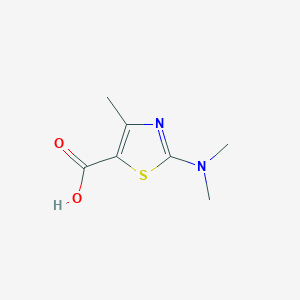
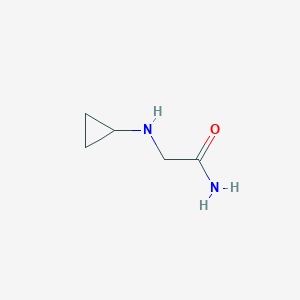


![tert-Butyl 2-(hydroxymethyl)-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B1343376.png)
